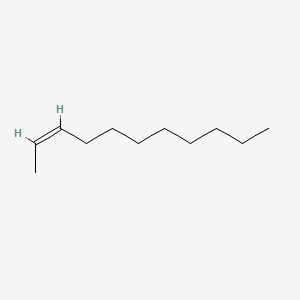

2-Undecene, (Z)-

CAS No.: 821-96-5

Cat. No.: VC19760094

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821-96-5 |

|---|---|

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 g/mol |

| IUPAC Name | (Z)-undec-2-ene |

| Standard InChI | InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3- |

| Standard InChI Key | JOHIXGUTSXXADV-HYXAFXHYSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\C |

| Canonical SMILES | CCCCCCCCC=CC |

Introduction

Physical and Chemical Properties

Fundamental Properties

The compound’s boiling point under reduced pressure is 76°C (349.0 K) at 0.013 bar . Its logP value indicates moderate hydrophobicity, making it soluble in nonpolar solvents but less so in water .

Structural and Stereochemical Features

The Z-configuration creates steric hindrance compared to its E-isomer, influencing reactivity and molecular packing . For example, (Z)-2-undecene has a lower retention time in gas chromatography (GC) compared to linear alkenes like 1-dodecene due to reduced molecular size and branching .

Synthetic Routes and Industrial Production

Laboratory Synthesis

Common methods include:

-

Wittig Reaction: Reacting a phosphonium ylide with an aldehyde or ketone under basic conditions to form the alkene.

-

Hydroboration-Oxidation: Adding borane to an alkyne followed by oxidation with hydrogen peroxide, yielding alkenes with controlled stereochemistry.

Industrial-Scale Production

Catalytic processes such as olefin metathesis or dehydrohalogenation are employed for large-scale synthesis. These methods ensure high purity and yield, though specific industrial protocols remain proprietary.

Analytical Characterization

Gas Chromatography (GC) Data

Retention indices (RIs) are critical for identifying (Z)-2-undecene in complex mixtures:

| Column Type | Phase | Temperature (°C) | Kovats’ RI | Source |

|---|---|---|---|---|

| Non-polar (Squalane) | Apiezon L | 120 | 1110.8 | |

| Non-polar (OV-1) | OV-1 | 60 | 1118 | |

| Polar (PEG-20M) | PEG-20M | 100 | 1174 |

For example, on a DB-Wax column (polar), the RI is 1173 under a temperature ramp from 40°C to 200°C .

Biological and Industrial Applications

Role in Organic Synthesis

(Z)-2-Undecene serves as a precursor in synthesizing complex molecules, leveraging its double bond for addition reactions (e.g., hydrogenation, epoxidation). Its steric configuration influences regioselectivity in such reactions.

Comparative Analysis with Isomers and Analogues

Isomeric Differences

| Property | (Z)-2-Undecene | (E)-2-Undecene | Source |

|---|---|---|---|

| Boiling Point | 196.1°C | 192.5°C | |

| Melting Point | -66.5°C | -48.3°C | |

| GC Retention Time | Lower | Higher |

The E-isomer’s trans configuration reduces steric hindrance, increasing volatility and boiling point compared to the Z-isomer .

Structural Analogues

| Compound | Structure | Key Differences | Source |

|---|---|---|---|

| 1-Dodecene | Linear C₁₂ alkene | Longer chain, terminal double bond | |

| (Z)-3-Dodecene | C₁₂ alkene at C3 | Less stable during oxidation | |

| (E)-7-Methyl-3-undecene | Branched C₁₁ alkene | Higher volatility, different regioselectivity |

Branched alkenes like (Z)-3-methyl-2-undecene exhibit reduced stability during oxidation compared to linear analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume